N,N,3-Trimethyl-3-piperidinamine
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Overview
Description
“N,N,3-Trimethyl-3-piperidinamine” is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Medicinal Chemistry and Drug Development
Research has shown that derivatives of piperidine, such as those synthesized from piperlongumine, have significant antiplatelet activities. These compounds have been investigated for their potential as new antiplatelet agents, highlighting the role of piperidine derivatives in developing cardiovascular disease treatments (Byeoung-Soo Park et al., 2008). Additionally, novel piperazine-linked bisbenzamidines derived from the pentamidine molecule have shown high activity against Pneumocystis carinii, offering insights into new treatment strategies for pneumonia caused by Pneumocystis jirovecii (M. Cushion et al., 2004).
Material Science
In the field of material science, the study of membrane chemistry and the effect of coating layers on the physicochemical properties of thin film composite polyamide membranes reveals how piperidine derivatives can influence water treatment technologies. These findings demonstrate the impact of polyamide chemistry and surface coatings on membrane performance, offering a pathway to optimize water purification processes (Chuyang Y. Tang et al., 2009).
Environmental Technology
The use of piperidine derivatives in environmental technology is exemplified by their role in the synthesis of 2,4-disubstituted piperidines via radical cyclization. This novel approach indicates the potential of piperidine derivatives in creating environmentally friendly chemical synthesis processes, highlighting their importance in green chemistry (Lucile A. Gandon et al., 2006).
Mechanism of Action
Target of Action
N,N,3-Trimethyl-3-piperidinamine is a chemical compound that is primarily used in the synthesis of Hindered Amine Light Stabilizers (HALS) . The primary targets of this compound are the molecules that make up the structure of plastics. HALS work by scavenging free radicals that are generated when plastics are exposed to light, thereby preventing the degradation of the plastic .
Mode of Action
The mode of action of this compound involves its interaction with the free radicals generated in plastics when they are exposed to light. The compound acts as a free radical scavenger, neutralizing these radicals and preventing them from causing further damage to the plastic .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the degradation of plastics. By scavenging free radicals, the compound interrupts the chain reactions that lead to the breakdown of the plastic’s molecular structure .
Result of Action
The result of the action of this compound is the stabilization of plastics against degradation caused by exposure to light. This leads to an extension of the lifespan of the plastic, preserving its structural integrity and appearance .
Safety and Hazards
Future Directions
Piperidine derivatives, such as “N,N,3-Trimethyl-3-piperidinamine”, have significant potential in drug design due to their unique physical and chemical properties . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
N,N,3-trimethylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(10(2)3)5-4-6-9-7-8/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFINOQAPUKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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